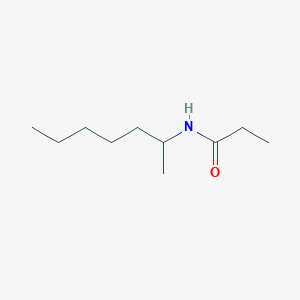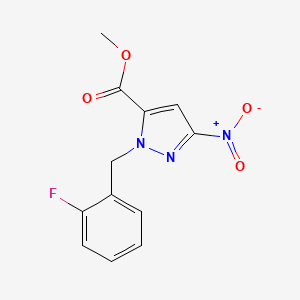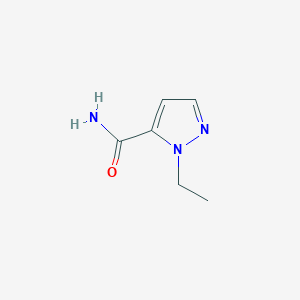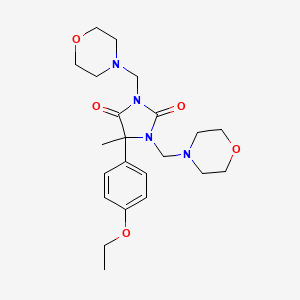![molecular formula C10H15N3O4 B10907131 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a nitro group and a propan-2-yl group attached to the pyrazole ring, as well as a butanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid can be achieved through various synthetic routes. One common method involves the nitration of a suitable pyrazole precursor, followed by the introduction of the propan-2-yl group and the butanoic acid moiety. The reaction conditions typically involve the use of strong acids, such as sulfuric acid or nitric acid, to facilitate the nitration process. The subsequent steps may require the use of organic solvents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and optimize the yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl), while nucleophilic substitution reactions may use nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid, while oxidation may produce 3-[3-nitroso-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid.
Applications De Recherche Scientifique
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activities, such as antimicrobial or anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[3-nitro-1H-pyrazol-1-yl]butanoic acid: Lacks the propan-2-yl group, which may affect its chemical reactivity and biological activity.
3-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid: A reduced form of the compound with an amino group instead of a nitro group, potentially exhibiting different biological properties.
3-[3-nitroso-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid: An oxidized form with a nitroso group, which may have distinct chemical and biological characteristics.
Uniqueness
The presence of both the nitro group and the propan-2-yl group in 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid imparts unique chemical reactivity and potential biological activity. The combination of these functional groups can influence the compound’s interactions with molecular targets and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C10H15N3O4 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
3-(3-nitro-5-propan-2-ylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H15N3O4/c1-6(2)8-5-9(13(16)17)11-12(8)7(3)4-10(14)15/h5-7H,4H2,1-3H3,(H,14,15) |
Clé InChI |
FEKVKNMHFUUMGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NN1C(C)CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-2-(2,5-dichlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B10907051.png)

![1-(1,3-benzothiazol-2-yl)-4-{(1E)-N-[2-(morpholin-4-yl)ethyl]propanimidoyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B10907058.png)
![4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine](/img/structure/B10907071.png)
![1-[(4-fluorophenoxy)methyl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907078.png)
![1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10907091.png)


![1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907108.png)
![2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907112.png)

![1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine](/img/structure/B10907125.png)

![3-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10907139.png)
